(1-Isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(1-propan-2-ylimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6(2)10-4-3-9-7(10)5-8;;/h3-4,6H,5,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYROBTKYYFNLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53332-68-6 | |
| Record name | 1-[1-(propan-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the reaction of 1-isopropylimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imidazolium salt, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1-Isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, primary amines, and substituted imidazole derivatives .
Scientific Research Applications
(1-Isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound may interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (1-Isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride with four structurally related compounds from the evidence:
Key Observations:
- Core Heterocycle : The target compound and –4 derivatives share an imidazole core, while features a benzimidazole ring, which enhances aromaticity and may alter binding affinity in biological systems .
- The cyclopropyl and phenyl groups in likely enhance lipophilicity, favoring membrane penetration in drug candidates . The dimethylpropyl chain in may increase hydrophobicity, impacting solubility and industrial handling .
Physicochemical Properties
Research Findings:
- The dihydrochloride salt form in the target compound and derivatives improves aqueous solubility, critical for formulation in agrochemical sprays or injectable pharmaceuticals .
- ’s benzimidazole derivative may exhibit higher thermal stability due to its fused aromatic system, as seen in analogous benzimidazole-based drugs .
Biological Activity
(1-Isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. The compound features an isopropyl group attached to the imidazole ring, enhancing its solubility and potential applications in various biological contexts. This article explores its biological activity, focusing on antimicrobial properties, interactions with biological macromolecules, and potential therapeutic applications.
The compound can be represented by the following structural formula:
Molecular Weight : 221.12 g/mol
Solubility : Enhanced due to dihydrochloride salt formation, making it suitable for aqueous applications .
Antimicrobial Properties
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell membranes and inhibit metabolic processes.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be explored as a potential antimicrobial agent in clinical settings.
Interaction with Biological Macromolecules
The presence of the imidazole ring allows for potential interactions with biological macromolecules, particularly proteins. Studies have indicated that this compound can bind to enzymes involved in cell signaling pathways, possibly influencing their activity.
Case Study : A study on phosphoinositide-3-kinases (PI3Ks) demonstrated that modifications in similar imidazole-containing compounds could significantly alter their inhibitory potency. For instance, substituting different groups on the imidazole ring led to variations in IC50 values, indicating a structure-activity relationship that could be leveraged for drug development .
Potential Therapeutic Applications
Given its biological activity, this compound may have therapeutic potential in several areas:
- Antimicrobial Therapy : Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial agents.
- Cancer Research : Similar compounds have been studied for their ability to inhibit cancer cell proliferation through modulation of critical signaling pathways such as PI3K/Akt. Further research is warranted to explore this avenue .
Q & A
Q. What are the recommended safety protocols for handling (1-Isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride in laboratory settings?
- Methodological Answer : Safety protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for procedures generating aerosols or dust .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .
- Storage : Keep in sealed glass containers, away from heat, light, and incompatible materials (e.g., strong oxidizers) .
Q. What synthetic routes are available for this compound?
- Methodological Answer : While direct synthesis data for this compound is limited, analogous imidazole derivatives are synthesized via:
- Nucleophilic substitution : Reacting imidazole precursors with isopropyl halides under anhydrous conditions .
- Reductive amination : Using ketone intermediates with ammonia or amines in the presence of reducing agents (e.g., NaBH) .
- Optimization : Control reaction temperature (20–25°C) and pH (neutral to slightly basic) to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- HPLC/MS : Assess purity (>95%) and detect trace impurities .
- NMR Spectroscopy : Confirm structural integrity via H/C NMR (e.g., imidazole ring protons at δ 7.0–7.5 ppm) .
- Elemental Analysis : Verify stoichiometry (CHClN) .
Advanced Research Questions
Q. How do environmental factors (light, temperature, pH) influence the stability of this compound?
- Methodological Answer :
- Light Sensitivity : Degrades under UV exposure; store in amber glassware and conduct experiments in darkroom conditions .
- Thermal Stability : Decomposes above 40°C; use refrigerated storage (2–8°C) for long-term stability .
- pH Effects : Hydrolyzes in strongly acidic/basic conditions; maintain pH 5–7 in aqueous solutions .
- Experimental Design : Accelerated stability studies (ICH guidelines) at 25°C/60% RH and 40°C/75% RH over 1–3 months .
Q. What analytical methodologies resolve contradictory spectral data for derivatives of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers with identical nominal masses (e.g., positional isomers on the imidazole ring) .
- X-ray Crystallography : Confirm stereochemistry and crystal packing anomalies in conflicting NMR assignments .
- Dynamic Light Scattering (DLS) : Detect aggregation states that may skew UV-Vis or fluorescence data .
Q. How can researchers address discrepancies in reported decomposition products under varying oxidative conditions?
- Methodological Answer :
- Controlled Oxidative Stress Tests : Expose the compound to HO, O, or Fenton reagents, and analyze products via GC-MS or LC-QTOF .
- Mechanistic Studies : Use O-labeled HO or isotopic tracers to track oxygen incorporation in decomposition pathways .
- Data Reconciliation : Compare findings with published decomposition profiles (e.g., HCl gas and NO generation under combustion) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
